molecular formula C11H20O4 B8138605 Tert-butyl methyl adipate CAS No. 52221-08-6

Tert-butyl methyl adipate

Cat. No.: B8138605
CAS No.: 52221-08-6
M. Wt: 216.27 g/mol
InChI Key: VCMUNYJBOXMXEA-UHFFFAOYSA-N
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Description

Tert-butyl methyl adipate is an organic compound with the molecular formula C11H20O4. It is an ester derived from adipic acid, where one of the carboxyl groups is esterified with tert-butyl alcohol and the other with methanol. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl methyl adipate can be synthesized through the esterification of adipic acid with tert-butyl alcohol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl adipate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield adipic acid, tert-butyl alcohol, and methanol.

    Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different esters.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.

    Transesterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium methoxide) and often performed under mild heating.

    Reduction: Conducted using strong reducing agents like lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Hydrolysis: Adipic acid, tert-butyl alcohol, and methanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohols from the ester groups.

Scientific Research Applications

Tert-butyl methyl adipate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and polymers.

    Biology: Studied for its potential effects on biological systems, including its biodegradability and environmental impact.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkages, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of biodegradable plastics and as a plasticizer in polymer formulations.

Mechanism of Action

The mechanism by which tert-butyl methyl adipate exerts its effects is primarily through its ester linkages. These linkages can be hydrolyzed by enzymes or chemical reagents, leading to the release of the constituent alcohols and adipic acid. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl adipate: An ester of adipic acid with two methanol groups.

    Di-tert-butyl adipate: An ester of adipic acid with two tert-butyl alcohol groups.

    Methyl ethyl adipate: An ester of adipic acid with one methanol and one ethanol group.

Uniqueness

Tert-butyl methyl adipate is unique due to the presence of both tert-butyl and methyl ester groups. This combination provides distinct chemical properties, such as different hydrolysis rates and solubility characteristics, making it suitable for specific applications where other esters may not be as effective.

Properties

IUPAC Name

6-O-tert-butyl 1-O-methyl hexanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-11(2,3)15-10(13)8-6-5-7-9(12)14-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMUNYJBOXMXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260328
Record name 1-(1,1-Dimethylethyl) 6-methyl hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52221-08-6
Record name 1-(1,1-Dimethylethyl) 6-methyl hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52221-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 6-methyl hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of adipic acid monomethyl ester (4.8 g, 30 mmol) in DMF (30 mL), was added CDI (4.9 g, 30 mmol), and the resulting mixture was stirred under N2 at 40° C. for 1 hour. t-Butanol (4.4 g, 60 mmol) and DBU (4.6 g, 30 mmol) were added, and stirring proceeded at 40° C. for 70 hours. The mixture was poured into ether (100 mL), and this mixture was washed with 10% aq. HOAc (100 mL), 10% aq. K2CO3 (100 mL), and water (3×100 mL), dried (MgSO4), and evaporated, providing 5.1 g of hexanedioic acid tert-butyl ester methyl ester, in 78% yield; 1H NMR (CDCl3) δ 1.44 (s, 9H), 1.59-1.67 (m, 4H), 2.21-2.26 (m, 2H), 3.67 (s, 3H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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